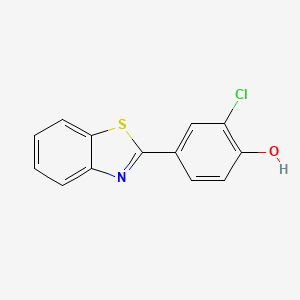

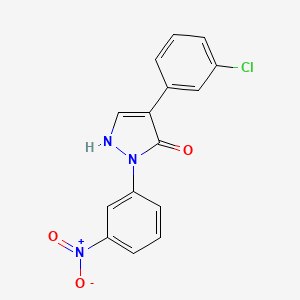

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Crystallography and Molecular Structure

Research on compounds closely related to 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol often involves detailed crystallographic studies to understand their molecular structures and interactions. For example, studies have characterized the crystal structures of benzothiazole derivatives to elucidate their geometric configurations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their chemical behavior and potential applications in materials science (Aydın et al., 2002).

Synthetic Chemistry and Biological Evaluation

In synthetic chemistry, benzothiazole derivatives have been explored for their potential in creating pharmacologically active compounds. Synthesis methodologies often involve reactions under specific conditions to yield compounds with anticipated biological activities. For example, a study synthesized benzothiazole derivatives and evaluated them for their anticancer activity, highlighting the compound's role in developing therapeutic agents (Havrylyuk et al., 2010).

Antimicrobial and Antifungal Activity

Several benzothiazole compounds, including analogs of this compound, have been investigated for their antimicrobial and antifungal properties. Research includes synthesizing novel benzothiazole amides and testing their efficacy against bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial agents (Pejchal et al., 2015).

Computational Studies and Theoretical Evaluations

Computational and theoretical studies on benzothiazole derivatives provide insights into their electronic properties, molecular interactions, and potential applications in materials science and drug design. This includes quantum mechanical studies and molecular docking to predict the interactions of these compounds with biological targets, offering a foundation for their further exploration as therapeutic agents (Mary et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSGSVSKGWEOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2576123.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2576125.png)

![ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B2576129.png)

![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576130.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576131.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide](/img/structure/B2576134.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)